2-(5-Nitropyridin-2-yloxy)benzonitrile
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Overview
Description
2-(5-Nitropyridin-2-yloxy)benzonitrile is an organic compound with the molecular formula C12H7N3O3 It is characterized by the presence of a nitropyridine moiety linked to a benzonitrile group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-2-yloxy)benzonitrile typically involves the reaction of 5-nitropyridin-2-ol with 2-chlorobenzonitrile in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitropyridin-2-yloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-(5-Nitropyridin-2-yloxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Nitropyridin-2-yloxy)benzonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitropyridin-2-yloxy)benzonitrile
- 2-(3-Nitropyridin-2-yloxy)benzonitrile
- 2-(5-Nitropyridin-3-yloxy)benzonitrile
Uniqueness
2-(5-Nitropyridin-2-yloxy)benzonitrile is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H7N3O3 |
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Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-(5-nitropyridin-2-yl)oxybenzonitrile |
InChI |
InChI=1S/C12H7N3O3/c13-7-9-3-1-2-4-11(9)18-12-6-5-10(8-14-12)15(16)17/h1-6,8H |
InChI Key |
MISNHFUTXSXEPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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